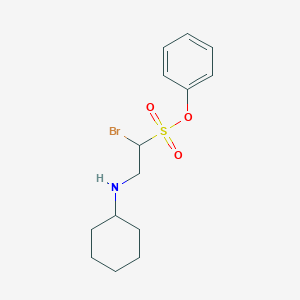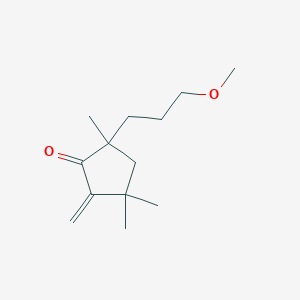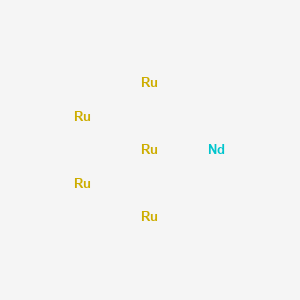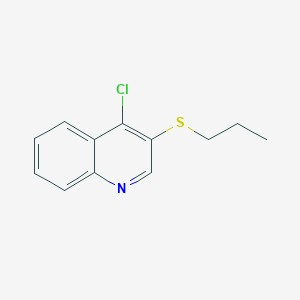
Quinoline, 4-chloro-3-(propylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-chloro-3-(propylthio)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound features a chlorine atom at the 4-position and a propylthio group at the 3-position of the quinoline ring, making it unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloro-3-(propylthio)-quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and glycerol in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and dehydration to form the quinoline ring .
Another method involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes react with anilines to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Transition metal-catalyzed reactions, such as those using palladium or copper, are also employed to introduce various substituents onto the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-chloro-3-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts like palladium or copper .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Quinoline, 4-chloro-3-(propylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Quinoline derivatives are known for their pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities. .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of quinoline, 4-chloro-3-(propylthio)- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, quinoline, is a simpler structure without the chlorine and propylthio substituents.
4-Chloroquinoline: This compound has a chlorine atom at the 4-position but lacks the propylthio group.
3-Propylthioquinoline: This derivative has a propylthio group at the 3-position but lacks the chlorine atom.
Uniqueness
Quinoline, 4-chloro-3-(propylthio)- is unique due to the presence of both chlorine and propylthio substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83936-09-8 |
|---|---|
Fórmula molecular |
C12H12ClNS |
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
4-chloro-3-propylsulfanylquinoline |
InChI |
InChI=1S/C12H12ClNS/c1-2-7-15-11-8-14-10-6-4-3-5-9(10)12(11)13/h3-6,8H,2,7H2,1H3 |
Clave InChI |
HCIGIPNTKVCBJX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C2=CC=CC=C2N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


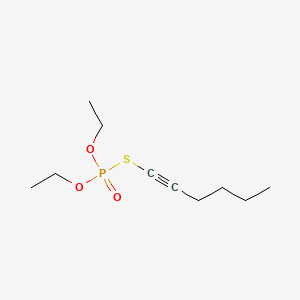
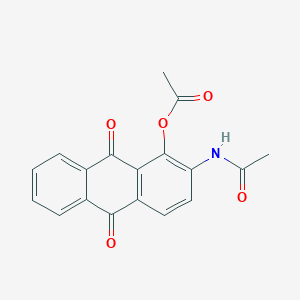

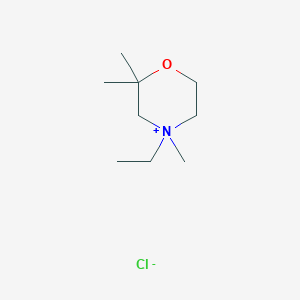
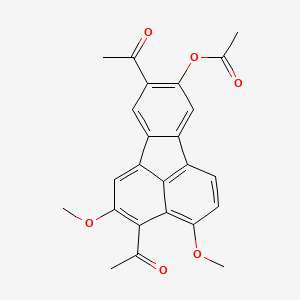
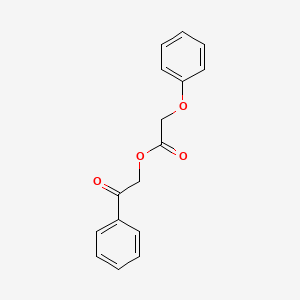
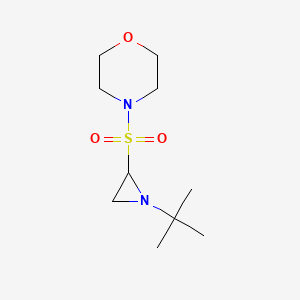
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)
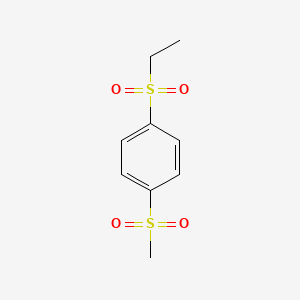
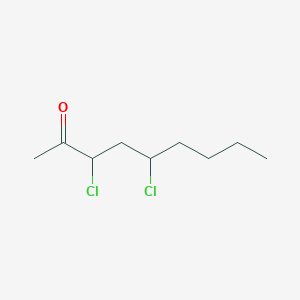
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
